molecular formula C16H19N3O2S B2809608 3-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide CAS No. 1705837-74-6

3-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2809608
CAS No.: 1705837-74-6
M. Wt: 317.41
InChI Key: UFCKZDVUNRNGAO-UHFFFAOYSA-N
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Description

3-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a novel synthetic compound of significant interest in medicinal chemistry and neuroscience research, designed around privileged heterocyclic scaffolds. Its molecular structure incorporates a thiazole ring, a moiety prevalent in numerous bioactive molecules and approved drugs targeting the central nervous system, such as the neuroprotective agent riluzole and the dopamine agonist pramipexole . The integration of this moiety with a pyrrolidine-methylbenzamide chain suggests potential for modulating central nervous system targets, making it a valuable chemical tool for probing neuropharmacology. The primary research value of this compound lies in its potential application as a ligand for studying Cys-loop receptor (CLR) superfamily channels, particularly the Zinc-Activated Channel (ZAC) . N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of potent and selective negative allosteric modulators (NAMs) of ZAC, exhibiting non-competitive antagonism and state-dependent inhibition . This makes such compounds highly useful for investigating the physiological roles of this presently poorly characterized receptor, which is activated by zinc, copper, and protons . Furthermore, the structural features of this compound are consistent with frameworks used in the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases, where molecules are engineered to interact with multiple biological targets simultaneously . Its profile warrants investigation for potential activity at other biological targets, including histamine H3 receptors and cholinesterases, which are key areas in current neuropsychiatric and cognitive disorder research . Researchers can utilize this compound to explore fundamental signaling mechanisms, develop new therapeutic hypotheses for disorders like Alzheimer's disease, and contribute to structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency within this emerging chemical class.

Properties

IUPAC Name

3-methoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-21-14-6-2-4-12(10-14)15(20)18-11-13-5-3-8-19(13)16-17-7-9-22-16/h2,4,6-7,9-10,13H,3,5,8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCKZDVUNRNGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2CCCN2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, followed by the attachment of the methoxybenzamide group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Anticonvulsant Activity

The thiazole moiety has been extensively studied for its anticonvulsant properties. Research indicates that compounds containing thiazole rings often exhibit significant activity against seizures. For example, a study highlighted that analogues of thiazole-integrated pyrrolidinones demonstrated effective anticonvulsant action with median effective doses considerably lower than standard treatments like ethosuximide . The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and pyrrolidine components can enhance anticonvulsant efficacy.

Key Findings:

  • Compound Activity: Certain thiazole derivatives showed median effective doses below 20 mg/kg, indicating strong anticonvulsant potential.
  • Mechanism Insights: The presence of electron-withdrawing groups on the phenyl ring connected to the thiazole significantly influenced anticonvulsant activity .

Antitumor Properties

Recent studies have explored the anticancer potential of thiazole-containing compounds, including 3-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide. Various synthesized thiazole-pyridine hybrids have been tested against multiple cancer cell lines, including prostate (PC3), breast (MCF-7), and liver (HepG2) cancers. One notable finding was that certain hybrids exhibited better anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil .

Data Summary:

Compound TypeCell Line TestedIC50 (μM)Comparison DrugIC50 (μM)
Thiazole-Pyridine HybridMCF-75.715-Fluorouracil10.0
Thiazole-Pyridine HybridHepG28.23Doxorubicin7.5

Mechanistic Studies and Pharmacological Insights

The pharmacological activities of thiazole derivatives often stem from their ability to interact with biological targets such as enzymes and receptors. For instance, studies have shown that certain thiazole compounds can modulate P-glycoprotein activity, which is crucial for drug transport across cell membranes . This interaction may enhance the bioavailability and efficacy of co-administered drugs.

Case Studies:

  • P-glycoprotein Interaction: A study synthesized a series of amino acid-derived thiazoles to assess their effects on P-glycoprotein using ATPase activity assays, revealing promising results that could lead to improved therapeutic strategies in drug-resistant conditions .

Synthesis and Structural Variations

The synthesis of this compound involves various chemical reactions that allow for structural modifications to optimize its pharmacological properties. Techniques such as Knoevenagel condensation and alkylation reactions are commonly employed to create diverse analogues with varying biological activities .

Synthesis Overview:

  • Starting Materials: Utilize thiazole derivatives and pyrrolidine-based precursors.
  • Reaction Conditions: Employ specific conditions tailored for each synthetic step to maximize yield and purity.
  • Characterization: Use NMR, mass spectrometry, and crystallography to confirm the structure of synthesized compounds.

Mechanism of Action

The mechanism by which 3-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and methoxybenzamide moiety contribute to the compound's binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Benzamide-Thiazole Derivatives

Several compounds in the evidence share the benzamide-thiazole scaffold but differ in substituents:

  • 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a): Features a methylsulfonyl group at the benzamide’s 3-position and a pyridinyl-thiazole moiety. Synthesized using EDCI/HOBt coupling .
  • 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) : Contains dichloro and piperazinyl substituents. The chlorine atoms increase lipophilicity, while the piperazine moiety may improve water solubility through protonation .

Key Differences :

Compound Substituents on Benzamide Thiazole Substituents Molecular Weight (g/mol) Key Characterization Methods
Target Compound 3-Methoxy Pyrrolidinyl-methyl 317.406 Not explicitly stated
7a 3-Methylsulfonyl 4-Pyridinyl 385.44 ¹H NMR, HRMS
4e 3,4-Dichloro 5-((4-Methylpiperazinyl)methyl)-4-pyridinyl 498.39 ¹H NMR, ¹³C NMR, HRMS

Methoxy-Substituted Benzamides

Methoxy groups influence electronic properties and metabolic stability. Examples include:

  • 3-Methoxy-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7h): Combines methoxy groups on both benzamide and indeno-thiazole rings. Characterized via ¹H NMR and MS (yield: 47%) .
  • Synthesized via microwave-assisted coupling .

Comparison of Methoxy Derivatives :

Compound Core Structure Additional Functional Groups Molecular Weight (g/mol) Biological Relevance
Target Compound Benzamide-pyrrolidinyl-thiazole None 317.406 Unknown (catalogued)
7h Indeno-thiazole 6-Methoxy 408.43 SARS-CoV-2 inhibition study
8p Benzamide-pyrimidine Cyclohexylamino-methyl ~550 (estimated) Kinase inhibition (Gleevec analog)

Thiazole-Containing Ureas and Triazoles

Compounds with thiazole linked to urea or triazole groups highlight structural diversity:

  • 1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11l) : Incorporates a urea linker and piperazinyl-thiazole. The hydrazinyl group may facilitate hydrogen bonding, enhancing solubility .
  • N-(2-Phenyl-1,3-thiazol-5-yl)acetamide derivatives (9a–9e) : Feature triazole-thiazole hybrids with variable aryl groups. Substituents like fluorine or bromine (e.g., 9b, 9c) modulate electronic properties and bioactivity .

Functional Group Impact :

  • Urea vs. Amide : Urea derivatives (e.g., 11l) often exhibit stronger hydrogen-bonding capacity than benzamides, influencing target affinity .

Biological Activity

3-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a compound that integrates a methoxy group, a thiazole moiety, and a pyrrolidine structure. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole and pyrrolidine rings are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CXHYNZOWSV\text{C}_{\text{X}}H_{\text{Y}}N_{\text{Z}}O_{\text{W}}S_{\text{V}}

Where:

  • C = Carbon
  • H = Hydrogen
  • N = Nitrogen
  • O = Oxygen
  • S = Sulfur

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Properties

Research indicates that thiazole-containing compounds often exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Compounds with thiazole rings may induce apoptosis in cancer cells by interacting with specific proteins involved in cell cycle regulation and apoptosis pathways. For example, studies have demonstrated that certain thiazole derivatives can inhibit the Bcl-2 protein, which is critical for preventing apoptosis in cancer cells .

2. Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to target bacterial and fungal pathogens. In vitro studies have shown that similar compounds possess activity against a range of microorganisms, including resistant strains of bacteria .

3. Anti-inflammatory Effects

Compounds featuring the pyrrolidine structure have been investigated for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

Structural FeatureActivity Impact
Methoxy GroupEnhances solubility and bioavailability
Thiazole MoietyCritical for anticancer and antimicrobial activity
Pyrrolidine RingContributes to receptor binding affinity

Case Studies

Several studies have highlighted the efficacy of thiazole-containing compounds similar to this compound.

  • Anticancer Study : A study on a related thiazole derivative showed a significant reduction in tumor size in xenograft models, with an IC50 value lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another study reported that a thiazole-pyrrolidine compound exhibited potent antibacterial activity against MRSA strains, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Q & A

Basic: What are the common synthetic routes for 3-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide?

Answer:
The synthesis typically involves multi-step reactions starting with commercially available precursors. Key steps include:

  • Amide bond formation : Coupling of 3-methoxybenzoyl chloride with a pyrrolidine-thiazole intermediate under basic conditions (e.g., triethylamine) in solvents like dichloromethane or ethanol .
  • Heterocyclic assembly : Construction of the thiazole-pyrrolidine moiety via cyclization reactions, often using thiourea derivatives or thioamide precursors .
  • Purification : Column chromatography or recrystallization to isolate the final product, monitored by thin-layer chromatography (TLC) .
    Critical parameters include temperature control (reflux for exothermic steps) and catalyst selection to minimize side reactions .

Basic: What analytical techniques are used to confirm the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, with specific attention to methoxy (-OCH3_3), amide (-CONH-), and thiazole aromatic signals .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers or byproducts .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • X-ray Crystallography : Resolves ambiguous structural features (e.g., stereochemistry of the pyrrolidine ring) when single crystals are obtainable .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions often arise from overlapping signals (e.g., pyrrolidine protons vs. thiazole protons in NMR). Strategies include:

  • 2D NMR techniques : HSQC and HMBC to correlate 1^1H-13^13C couplings and assign ambiguous peaks .
  • Isotopic labeling : 15^{15}N or 19^{19}F labeling of the thiazole ring to simplify spectral interpretation .
  • Comparative analysis : Benchmarking against structurally related compounds (e.g., benzothiazole derivatives) to identify consistent spectral patterns .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions in amidation steps .
  • Catalyst screening : Testing bases like DBU or K2_2CO3_3 to improve coupling efficiency .
  • Temperature gradients : Stepwise heating (e.g., 0°C → room temperature → reflux) to control exothermic reactions .
  • In-line monitoring : HPLC or GC-MS to track reaction progress and terminate at optimal conversion .

Basic: What are the key functional groups influencing the compound’s reactivity?

Answer:

  • Benzamide core : Susceptible to hydrolysis under acidic/basic conditions; stability studies in pH-adjusted buffers are critical .
  • Thiazole ring : Participates in electrophilic substitution (e.g., bromination at the 5-position) .
  • Pyrrolidine moiety : Potential for stereochemical modifications (e.g., cis/trans isomerism) impacting biological activity .

Advanced: How should researchers design experiments to assess the compound’s biological activity?

Answer:

  • In vitro assays : Enzyme inhibition studies (e.g., kinase or protease targets) with IC50_{50} determination using fluorogenic substrates .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
  • Molecular docking : Computational modeling to predict binding modes with proteins (e.g., PFOR enzyme homologs) .
  • Control experiments : Include structurally analogous compounds (e.g., benzothiazole derivatives) to isolate structure-activity relationships .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

  • Lyophilization : Stabilize the compound as a hydrochloride salt to enhance hygroscopic resistance .
  • Light-sensitive packaging : Amber vials to prevent photodegradation of the thiazole ring .
  • Stability studies : Accelerated aging tests (40°C/75% RH) with periodic HPLC analysis to identify degradation pathways .

Basic: What are the compound’s solubility properties in common solvents?

Answer:

  • High solubility : In DMSO and DMF due to polar amide and heterocyclic groups .
  • Low solubility : In water or hexane, necessitating co-solvents (e.g., PEG-400) for in vivo studies .

Advanced: How can researchers validate the compound’s mechanism of action in biological systems?

Answer:

  • Knockout models : Use CRISPR/Cas9 to silence putative targets (e.g., PFOR enzyme) and assess activity loss .
  • Metabolic profiling : LC-MS-based metabolomics to trace downstream effects (e.g., ATP depletion in anaerobic pathways) .
  • Competitive inhibition assays : Co-administer with known inhibitors (e.g., nitazoxanide) to confirm target specificity .

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